

Application Note: Quantitative Analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3,5-diiodophenylacetate

CAS No.: 90917-49-0

Cat. No.: B041250

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Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of **Ethyl 4-hydroxy-3,5-diiodophenylacetate**. **Ethyl 4-hydroxy-3,5-diiodophenylacetate** is a small organic molecule with the molecular formula C₁₀H₁₀I₂O₃ and a molecular weight of approximately 431.99 g/mol. [1] Accurate determination of its concentration is critical in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note details two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a brief overview of UV-Vis spectrophotometry as a preliminary analytical tool is discussed. All methodologies are presented with detailed protocols and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines. [2][3]

Introduction to Analytical Strategy

The chemical structure of **Ethyl 4-hydroxy-3,5-diiodophenylacetate**, featuring a phenolic ring, makes it an ideal candidate for UV-based detection methods.[4][5][6][7] The presence of two iodine atoms on the phenyl ring significantly increases the molecular weight and provides unique isotopic patterns that can be leveraged for mass spectrometry. The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the data.

For routine quality control and assays where the analyte concentration is relatively high, HPLC-UV offers a reliable, cost-effective, and robust solution.[8][9][10] Conversely, when dealing with complex biological matrices or requiring very low detection limits, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.[11][12][13][14][15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For **Ethyl 4-hydroxy-3,5-diiodophenylacetate**, a reversed-phase HPLC method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[11] The analyte is retained on the column and then eluted, with the time of elution (retention time) being a characteristic of the compound under specific chromatographic conditions. The UV detector measures the absorbance of the analyte as it passes through the detector cell at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

HPLC-UV Experimental Workflow



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Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, methanol, and water.
- Formic acid or phosphoric acid.
- Syringe filters (0.45 μm).

Protocol Steps:

- **Mobile Phase Preparation:** Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

- **Standard Stock Solution Preparation:** Accurately weigh approximately 10 mg of **Ethyl 4-hydroxy-3,5-diiodophenylacetate** reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
- **Sample Preparation:** Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**



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| Run Time | 10 minutes |

- **Analysis and Quantification:** Inject the calibration standards followed by the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11][12][14] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for bioanalysis.[14]

LC-MS/MS Experimental Workflow



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Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

Instrumentation and Materials:

- LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

- LC-MS grade solvents and reagents.

Protocol Steps:

- Tuning and Optimization: Infuse a standard solution of **Ethyl 4-hydroxy-3,5-diiodophenylacetate** into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
- Standard and Sample Preparation:
 - Prepare calibration standards in the relevant matrix (e.g., plasma, urine).
 - For sample preparation from biological fluids, a protein precipitation step with acetonitrile is typically employed, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.
 - Spike all standards and samples with a fixed concentration of the internal standard.
- Chromatographic and Mass Spectrometric Conditions:



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| Collision Energy | To be determined |

- Analysis and Quantification: Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

UV-Vis Spectrophotometry (Screening Method)

UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of **Ethyl 4-hydroxy-3,5-diiodophenylacetate** in simple solutions, leveraging the UV absorbance of the phenolic ring.[4][5][6] However, this technique is non-specific and susceptible to interference from other UV-absorbing compounds in the sample matrix.[7][16] It is best suited for the analysis of pure substances or simple formulations. The wavelength of maximum absorbance (λ_{max}) should be determined by scanning a solution of the compound across the UV range.

Method Validation

Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose.[2][17][3] The validation should be performed according to ICH Q2(R2) guidelines and should assess the following parameters.[2][18][19]



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Conclusion

This application note provides a comprehensive overview of the analytical methodologies for the quantification of **Ethyl 4-hydroxy-3,5-diiodophenylacetate**. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical requirements. HPLC-UV is a robust and reliable method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data.

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